molecular formula C18H16FNO B5857083 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

Cat. No.: B5857083
M. Wt: 281.3 g/mol
InChI Key: OJNPIXASPPHTKG-UHFFFAOYSA-N
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Description

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a methoxy group attached to a naphthalene ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of aromatic amines with biological targets.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[(6-methoxynaphthalen-2-yl)methyl]aniline: Similar structure but with a different position of the methoxy group.

    3-fluoro-2-methylaniline: Lacks the naphthalene ring but contains the fluorine and aniline moieties.

Uniqueness

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and material properties compared to similar compounds.

Properties

IUPAC Name

3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-21-18-10-9-13-5-2-3-8-16(13)17(18)12-20-15-7-4-6-14(19)11-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPIXASPPHTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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